N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
Description
This compound is a heterocyclic small molecule featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 4-methoxyphenyl group. The oxadiazole ring is linked via an amide bond to a piperidine-2-carboxamide scaffold, which is further modified by a thiophene-2-sulfonyl group at the piperidine nitrogen. The thiophene sulfonyl moiety introduces steric bulk and electronic effects, which may modulate pharmacokinetic properties such as metabolic stability .
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c1-27-14-9-7-13(8-10-14)18-21-22-19(28-18)20-17(24)15-5-2-3-11-23(15)30(25,26)16-6-4-12-29-16/h4,6-10,12,15H,2-3,5,11H2,1H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOCHIBPZYYAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Oxadiazole ring : Known for its diverse biological properties.
- Piperidine moiety : Associated with various pharmacological effects.
- Thiophenes : Contribute to the compound's biological activity through their electron-rich nature.
Molecular Formula : C19H17N3O4S
Molecular Weight : 383.42 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, highlighting its potential in various therapeutic areas:
1. Antimicrobial Activity
Research indicates that derivatives containing the oxadiazole moiety exhibit significant antimicrobial properties. In a study evaluating similar compounds, IC50 values ranged from 1.13 to 6.28 µM against various bacterial strains, suggesting strong antibacterial potential compared to standard drugs like thiourea (IC50 = 21.25 µM) .
2. Anticancer Activity
Compounds with structural similarities have shown promising anticancer effects. For instance, certain piperidine derivatives demonstrated selective cytotoxicity against cancer cell lines such as HCT-116 and T47D, with IC50 values ranging from 27.3 to 43.4 µM . The mechanism involves apoptosis induction and cell cycle arrest.
3. Enzyme Inhibition
The compound has been tested for its ability to inhibit key enzymes linked to disease processes:
- Acetylcholinesterase (AChE) : Important for neurodegenerative diseases; compounds in this category showed notable inhibition.
- Urease Inhibition : Several derivatives displayed potent urease inhibitory activity, which is crucial for treating infections like urease-producing bacteria .
Case Studies and Research Findings
| Study | Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|---|
| Study A | This compound | Antibacterial | 2.14 | |
| Study B | Piperidine Derivative | Anticancer (HCT116) | 27.3 | |
| Study C | Urease Inhibitor | Urease Inhibition | 1.21 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Oxadiazole Derivatives : Known to interact with cellular targets leading to disruption of microbial cell walls and inhibition of nucleic acid synthesis.
- Piperidine Moiety : Influences neurotransmitter pathways and can modulate enzyme activity related to cancer proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized by comparing it to analogs in the 1,3,4-oxadiazole, thiadiazole, and piperidine-carboxamide families. Below is a detailed analysis:
Structural Analogues with 1,3,4-Oxadiazole Cores
- Compound 6d (from ): Structure: 5-(4-Chloro-2-phenoxyphenyl)-N-(4-methylpyridin-2-yl)-1,3,4-oxadiazole-2-carboxamide. Key Differences: The phenyl ring here is substituted with a chloro-phenoxy group instead of methoxy. The 4-methylpyridinyl substituent replaces the piperidine-thiophene sulfonyl moiety. Implications: The chloro group (electron-withdrawing) reduces solubility compared to the methoxy group in the target compound.
-
- Example: 1-[5-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methylbenzene-1-sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide.
- Key Differences: The oxadiazole is substituted with an ethyl group, and the sulfonyl group is attached to a benzene ring rather than thiophene.
- Implications: Ethyl substitution may increase lipophilicity, while the benzene sulfonyl group could reduce steric hindrance compared to thiophene sulfonyl. This might enhance membrane permeability but decrease target specificity .
Functional Analogues with Piperidine-Carboxamide Scaffolds
- Compound from : Structure: N-Phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)-piperidine-1-carboxamide. Key Differences: A benzoxazolo-thiazole system replaces the oxadiazole, and the sulfonyl group is absent. Implications: The fused heterocyclic system may improve rigidity and binding affinity but could limit solubility.
Thiadiazole and Triazole Derivatives (–9)
- Compound 8a (): Structure: 2-(2-Chloro-5-pyridinylmethyl)sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole. Key Differences: A thiadiazole core replaces oxadiazole, with a trimethoxyphenyl group and pyridinylmethylsulfanyl substituent. The trimethoxy group enhances solubility but may increase metabolic complexity .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely employs amide coupling reagents (e.g., HATU or EDCI) similar to methods in , with sulfonylation steps for thiophene incorporation .
- Structural Validation : Techniques such as X-ray crystallography () and NMR () are critical for confirming regiochemistry and stereochemistry, especially for sulfonyl and amide linkages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
